molecular formula C25H17NO2 B15395019 10-(3-benzoylphenyl)-10H-phenoxazine

10-(3-benzoylphenyl)-10H-phenoxazine

Cat. No.: B15395019
M. Wt: 363.4 g/mol
InChI Key: BKWPMWPCKPRFFE-UHFFFAOYSA-N
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Description

10-(3-Benzoylphenyl)-10H-phenoxazine is a phenoxazine derivative with a benzoylphenyl substituent at the 10-position of the phenoxazine core. Phenoxazine derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and dyes due to their tunable electronic properties and rigid, planar structures . These derivatives are typically synthesized via Buchwald–Hartwig coupling or Suzuki–Miyaura cross-coupling reactions, yielding high-purity products characterized by NMR, HRMS, and crystallography .

Properties

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

(3-phenoxazin-10-ylphenyl)-phenylmethanone

InChI

InChI=1S/C25H17NO2/c27-25(18-9-2-1-3-10-18)19-11-8-12-20(17-19)26-21-13-4-6-15-23(21)28-24-16-7-5-14-22(24)26/h1-17H

InChI Key

BKWPMWPCKPRFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Electronic Properties

Substituents significantly influence optoelectronic behavior:

  • BrPhPXZ : Acts as a key intermediate for Suzuki cross-coupling. The bromine atom enhances reactivity for further functionalization .
  • PXZ-TRZ : Exhibits strong thermally activated delayed fluorescence (TADF) with λem = 545 nm and λabs = 420 nm, making it suitable for OLED emitters .
  • BNP-PX : Shows aggregation-induced emission (AIE) due to B–N coordination, enhancing solid-state luminescence efficiency .
  • PyPmP/PmPmP (from ): Achieve orange-red electroluminescence with external quantum efficiencies (EQEs) >15% in non-doped OLEDs via intermolecular hydrogen bonding .

Stability and Reactivity

  • Thermal Stability : PXZ-TRZ retains >99.5% weight at 300°C, outperforming BrPhPXZ (boiling point: 437.9°C) .
  • Chemical Reactivity : Boronate esters (e.g., BpinPhPXZ) enable efficient cross-coupling reactions, while brominated derivatives (e.g., BrPhPXZ) facilitate further substitutions .

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